1-Hydroxy-N-(2-methoxyphenyl)-4-(phenyldiazenyl)-2-naphthamide
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Overview
Description
1-Hydroxy-N-(2-methoxyphenyl)-4-(phenyldiazenyl)-2-naphthamide is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-N-(2-methoxyphenyl)-4-(phenyldiazenyl)-2-naphthamide typically involves the following steps:
Diazotization: Aniline derivatives are treated with nitrous acid to form diazonium salts.
Coupling Reaction: The diazonium salt is then coupled with a naphthol derivative to form the azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-N-(2-methoxyphenyl)-4-(phenyldiazenyl)-2-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
1-Hydroxy-N-(2-methoxyphenyl)-4-(phenyldiazenyl)-2-naphthamide has various applications in scientific research, including:
Chemistry: Used as a dye or pigment in various chemical processes.
Biology: May be used in staining techniques for microscopy.
Industry: Used in the production of colored materials such as textiles and plastics.
Mechanism of Action
The mechanism of action of 1-Hydroxy-N-(2-methoxyphenyl)-4-(phenyldiazenyl)-2-naphthamide involves its interaction with molecular targets through its azo group. The compound can form hydrogen bonds, π-π interactions, and other non-covalent interactions with biological molecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
1-Hydroxy-2-naphthamide: Lacks the azo group and methoxyphenyl substituent.
4-(Phenyldiazenyl)-2-naphthol: Similar structure but lacks the methoxyphenyl substituent.
N-(2-methoxyphenyl)-4-(phenyldiazenyl)-2-naphthamide: Similar but lacks the hydroxy group.
Properties
Molecular Formula |
C24H19N3O3 |
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Molecular Weight |
397.4 g/mol |
IUPAC Name |
1-hydroxy-N-(2-methoxyphenyl)-4-phenyldiazenylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C24H19N3O3/c1-30-22-14-8-7-13-20(22)25-24(29)19-15-21(27-26-16-9-3-2-4-10-16)17-11-5-6-12-18(17)23(19)28/h2-15,28H,1H3,(H,25,29) |
InChI Key |
ZQHIUZHHCPMZFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3C(=C2)N=NC4=CC=CC=C4)O |
Origin of Product |
United States |
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